molecular formula C22H18N2O2S2 B7756562 5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B7756562
M. Wt: 406.5 g/mol
InChI Key: SEIQPYDCMNMASG-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with a 4-methylphenyl group at the 5-position, a phenyl group at the 3-position, and a 2-[(2-oxopropyl)sulfanyl] group at the 2-position. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidin-4(3H)-one core.

    Substitution Reactions:

    Thioether Formation: The 2-[(2-oxopropyl)sulfanyl] group is introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with a halogenated precursor under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thioether group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols: Formed through reduction reactions.

    Aromatic Derivatives: Formed through substitution reactions.

Scientific Research Applications

5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: can be compared with other thienopyrimidine derivatives, such as:

    5-(4-chlorophenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a chlorine substituent instead of a methyl group.

    5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a methoxy group on the phenyl ring.

    5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a nitro group on the phenyl ring.

These comparisons highlight the uniqueness of This compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

5-(4-methylphenyl)-2-(2-oxopropylsulfanyl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S2/c1-14-8-10-16(11-9-14)18-13-27-20-19(18)21(26)24(17-6-4-3-5-7-17)22(23-20)28-12-15(2)25/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIQPYDCMNMASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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